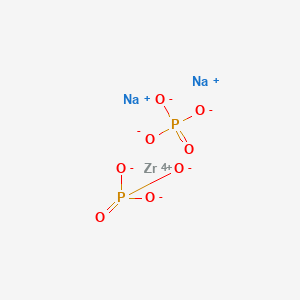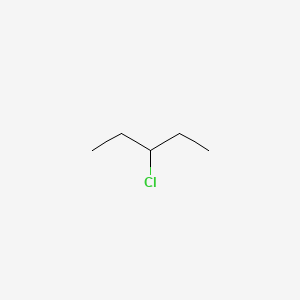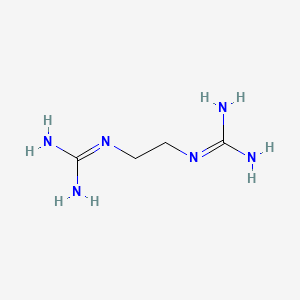
2-Hidroxi-3-fenil-1,4-naftoquinona
Descripción general
Descripción
2-Hydroxy-3-phenyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the second position and a phenyl group at the third position on the naphthoquinone core. It exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-Hydroxy-3-phenyl-1,4-naphthoquinone are human cancer cell lines , such as KB and HepG2 . It has also been found to inhibit HIV-1 reverse transcriptase and human topoisomerase II .
Mode of Action
2-Hydroxy-3-phenyl-1,4-naphthoquinone interacts with its targets through a variety of mechanisms. Many 1,4-naphthoquinone compounds can damage DNA through the generation of reactive oxygen species . They can also regulate the tumor suppressor factor p53 or induce apoptosis via the endoplasmic reticulum stress pathway .
Pharmacokinetics
It is known that the compound has a melting point of146°C and a boiling point of 440.5±45.0°C . Its density is 1.392±0.06 g/cm3 , and it has a pKa of 4.26±0.10 , which may influence its bioavailability.
Result of Action
The compound exhibits significant cytotoxic activity against human cancer cell lines, with half maximal inhibitory concentration values in a range of 4–20 μM . It can also inhibit HIV-1 reverse transcriptase and human topoisomerase II , potentially leading to the inhibition of viral replication and cell division, respectively.
Action Environment
It is worth noting that the compound’s action may be influenced by the presence of other compounds in the environment, the ph of the environment, and the temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenyl-substituted reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-hydroxy-1,4-naphthoquinone reacts with phenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-Hydroxy-3-phenyl-1,4-naphthoquinone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in medicinal chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and biological activities.
3-Phenyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3-phenyl-1,4-naphthoquinone is unique due to the presence of both hydroxyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other naphthoquinone derivatives .
Propiedades
IUPAC Name |
4-hydroxy-3-phenylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUADBGJIXWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921586 | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-59-0 | |
| Record name | NSC102533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 2-Hydroxy-3-phenyl-1,4-naphthoquinone?
A1: Several synthetic strategies have been explored for this compound. One approach involves the palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, leading to o-acetylbenzoic acids, which are then utilized to synthesize 2-Hydroxy-3-phenyl-1,4-naphthoquinones [, ]. Another method utilizes a two-step copper (I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol with atmospheric oxygen to achieve the desired product []. This novel method allows for direct Csp2-O bond formation under relatively mild conditions compared to traditional approaches. Finally, a total synthesis route starting from 2-(2-Oxo-3-phenylpropyl)-benzaldehydes has also been reported [, ].
Q2: Has the electron spin resonance (ESR) of 2-Hydroxy-3-phenyl-1,4-naphthoquinone or related compounds been studied?
A2: Yes, ESR studies have been conducted on 2-hydroxy-1,4-naphthosemiquinones, including a series of bromo-2-hydroxy-3-phenyl-1,4-naphthoquinones []. These studies revealed that the splitting constants for the aromatic ring hydrogens in these compounds decrease in the order of aH(6) > aH(8) > aH(5) > aH(7), with aH(7) often being too small to be resolved. Interestingly, no splitting from one of the aromatic ring hydrogens in 2-hydroxy-1,4-naphthosemiquinones was observed [].
Q3: Are there any applications of 2-Hydroxy-3-phenyl-1,4-naphthoquinone in the synthesis of other compounds?
A3: Yes, 2-Hydroxy-3-phenyl-1,4-naphthoquinones have proven useful in synthesizing more complex molecules. For instance, they serve as key intermediates in the synthesis of indolo[2,3-b]naphthalene-6,11-diones [, ]. These findings highlight the versatility of 2-Hydroxy-3-phenyl-1,4-naphthoquinone as a building block in organic synthesis.
- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones.
- E.S.R. studies of some polycyclic semiquinones and derived radicals.
- Unprecedented and Scalable Copper (I)-Catalyzed Oxidation of the Csp2-H bond on 2-phenyl-naphthalene-1,3-diol with Atmospheric Oxygen: synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone via direct Csp2-O bond formation.
- Studies on the chemistry of 2-(2-oxo-3-phenylpropyl)-benzaldehydes: novel total synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones
- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones
- Studies on the Chemistry of 2-(2-Oxo-3-phenylpropyl)-benzaldehydes: Novel Total Synthesis of 3-Phenylnaphthalen-2-ols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)
